Acelarin
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Acelarin wurde ausgiebig auf sein Potenzial in verschiedenen wissenschaftlichen Bereichen untersucht:
Chemie: Als Modellverbindung für die Untersuchung der ProTide-Technologie und Nukleotid-Analoga verwendet.
Biologie: Auf seine Fähigkeit untersucht, Resistenzmechanismen in Krebszellen zu überwinden.
Medizin: Befinden sich in klinischen Studien zur Behandlung verschiedener Krebsarten, darunter Gallengangs-, Bauchspeicheldrüsen-, Eierstock- und nicht-kleinzelliger Lungenkrebs .
Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Chemotherapeutika und Arzneimittelverabreichungssysteme .
5. Wirkmechanismus
This compound entfaltet seine Wirkungen durch folgende Mechanismen:
Zelluläre Aufnahme: Anders als Gemcitabin ist this compound nicht auf Nukleosidtransporter für den zellulären Eintritt angewiesen, wodurch es Resistenzmechanismen umgeht
Aktivierung: this compound ist präphosphoryliert und umgeht damit den geschwindigkeitsbestimmenden Schritt der Phosphorylierung durch Desoxycytidinkinase
Zytotoxische Wirkungen: Sobald es sich in der Zelle befindet, wird this compound hydrolysiert, wodurch Gemcitabin-Triphosphat freigesetzt wird, das die DNA-Replikation stört und zum Zelltod führt
Wirkmechanismus
Target of Action
Acelarin, also known as NUC-1031, is a ProTide transformation and enhancement of the widely-used nucleoside analogue, gemcitabine . The primary target of this compound is the DNA synthesis process within cancer cells .
Mode of Action
This compound is structurally similar to gemcitabine, but with an attached phosphoramidate group . This chemical modification aims to improve the cellular delivery of the activated drug, overcoming resistance mechanisms, and protecting against enzymatic breakdown to toxic byproducts . The activation of this compound is independent of deoxycytidine kinase (dCK), a key enzyme involved in the activation of gemcitabine . This allows this compound to retain its anti-cancer activity even when dCK is inhibited .
Biochemical Pathways
This compound affects the DNA synthesis pathway in cancer cells. It is pre-phosphorylated, thus bypassing the rate-limiting step of phosphorylation that is required for gemcitabine to become an active antimetabolite . This results in more effective antimetabolite activity than gemcitabine .
Pharmacokinetics
This compound exhibits favorable pharmacokinetics compared to gemcitabine. Its plasma half-life is significantly longer (7.9 hours versus 1.5 hours, respectively) . The maximum concentration (Cmax) of the active moiety dFdCTP is reached at 30 minutes end of infusion (EOI), and even at 24 hours EOI, this compound achieves levels of dFdCTP higher than reported for gemcitabine at its Cmax at 2 hours .
Result of Action
This compound generates 13 times higher intracellular dFdCTP levels than gemcitabine . It has shown greater potency than gemcitabine in partially resistant and resistant pancreatic cell lines . This compound has achieved high response rates and favorable tolerability in patients with advanced solid tumors .
Action Environment
The efficacy of this compound can be influenced by various factors in the tumor microenvironment. For instance, the cellular uptake of this compound is independent of nucleoside transporters (hENT1), which are often downregulated in cancer cells . This allows this compound to overcome one of the key resistance mechanisms associated with gemcitabine . , highlighting the complex interplay of factors that can influence a drug’s action and efficacy in the clinical setting.
Biochemische Analyse
Biochemical Properties
Acelarin is structurally similar to gemcitabine, but with an attached phosphoramidate group . This modification allows this compound to enter cancer cells independently of nucleoside transporters, protects it from breakdown by deaminases, and delivers the pre-activated form of gemcitabine . This results in significantly higher concentrations of the active anti-cancer metabolite, dFdCTP, inside tumor cells .
Cellular Effects
This compound has shown to be more effective than gemcitabine in treating patients with metastatic pancreatic cancer . It has also achieved high response rates and favorable tolerability in patients with advanced solid tumors . In cancer cells, dFdCTP interferes with DNA replication, causing cancer cell death and preventing tumor growth .
Molecular Mechanism
This compound’s mechanism of action involves overcoming the key cancer resistance mechanisms associated with gemcitabine . It enters the cancer cell independently of nucleoside transporters, is protected from breakdown by deaminases, and delivers the pre-activated form of gemcitabine . This results in the generation of 13x higher intracellular dFdCTP levels than gemcitabine , making this compound more efficacious in the clinical setting .
Temporal Effects in Laboratory Settings
It is known that this compound is able to generate and maintain significantly higher concentrations of the active anti-cancer metabolite (dFdCTP) inside tumor cells .
Dosage Effects in Animal Models
Specific information about the dosage effects of this compound in animal models was not found in the search results. It is known that this compound has been tested in clinical trials and has shown promising results in patients with advanced solid tumors .
Metabolic Pathways
This active metabolite interferes with DNA replication in cancer cells, causing cell death and preventing tumor growth .
Transport and Distribution
This compound enters cancer cells independently of nucleoside transporters . This is a significant advantage over gemcitabine, which requires the human equilibrative transporter (hENT1) to cross the cell membrane .
Subcellular Localization
The specific subcellular localization of this compound is not mentioned in the search results. Given its mechanism of action, it can be inferred that this compound and its active metabolite, dFdCTP, would be localized in the nucleus where they interfere with DNA replication .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Acelarin is synthesized by attaching a phosphoramidate group to gemcitabine. This modification involves the use of specific reagents and conditions to ensure the stability and efficacy of the compound. The synthesis typically includes the following steps:
Activation of Gemcitabine: Gemcitabine is activated by reacting with a phosphoramidate reagent.
Attachment of Phosphoramidate Moiety: The activated gemcitabine is then reacted with a phosphoramidate moiety, which includes a phosphate group and a combination of aryl, ester, and amino acid groups
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Bulk Synthesis: Large quantities of gemcitabine are activated and reacted with the phosphoramidate moiety.
Purification: The synthesized this compound is purified using techniques such as chromatography to remove impurities.
Quality Control: The final product undergoes rigorous quality control to ensure its efficacy and safety
Analyse Chemischer Reaktionen
Arten von Reaktionen: Acelarin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Hydrolyse: Die Phosphoramidat-Einheit kann hydrolysiert werden, um das aktive Gemcitabin-Triphosphat freizusetzen.
Phosphorylierung: this compound ist präphosphoryliert, wodurch die Notwendigkeit einer anfänglichen Phosphorylierung durch Desoxycytidinkinase umgangen wird
Häufige Reagenzien und Bedingungen:
Hydrolyse: Wasser oder wässrige Lösungen unter physiologischen Bedingungen.
Phosphorylierung: Enzymatische oder chemische Phosphorylierungsmittel
Hauptprodukte:
Gemcitabin-Triphosphat: Der aktive Metabolit, der zytotoxische Wirkungen auf Krebszellen ausübt
Vergleich Mit ähnlichen Verbindungen
Acelarin ist aufgrund seiner ProTide-Technologie einzigartig im Vergleich zu anderen Nukleotid-Analoga. Ähnliche Verbindungen umfassen:
Gemcitabin: Die Ausgangssubstanz von this compound, die in verschiedenen Krebsbehandlungen eingesetzt wird, aber durch Resistenzmechanismen begrenzt ist
Einzigartigkeit von this compound:
Verbesserte zelluläre Aufnahme: Umgeht Nukleosidtransporter.
Präphosphorylierung: Umgeht den geschwindigkeitsbestimmenden Phosphorylierungsschritt.
Resistenz gegen Desaminierung: Geschützt vor dem Abbau durch Cytidin-Deaminase
This compound stellt einen bedeutenden Fortschritt im Bereich der Chemotherapeutika dar und bietet eine vielversprechende Alternative zu herkömmlichen Nukleotid-Analoga.
Eigenschaften
IUPAC Name |
benzyl (2S)-2-[[[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27F2N4O8P/c1-16(22(33)36-14-17-8-4-2-5-9-17)30-40(35,39-18-10-6-3-7-11-18)37-15-19-21(32)25(26,27)23(38-19)31-13-12-20(28)29-24(31)34/h2-13,16,19,21,23,32H,14-15H2,1H3,(H,30,35)(H2,28,29,34)/t16-,19+,21+,23+,40?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTKGYOMICWFQZ-KKQYNPQSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC1=CC=CC=C1)NP(=O)(OCC2C(C(C(O2)N3C=CC(=NC3=O)N)(F)F)O)OC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OCC1=CC=CC=C1)NP(=O)(OC[C@@H]2[C@H](C([C@@H](O2)N3C=CC(=NC3=O)N)(F)F)O)OC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27F2N4O8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
840506-29-8 | |
Record name | NUC-1031 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0840506298 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NUC-1031 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15057 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | FOSGEMCITABINE PALABENAMIDE, P(RS)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XCL1K2T28K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.